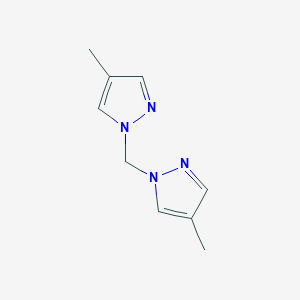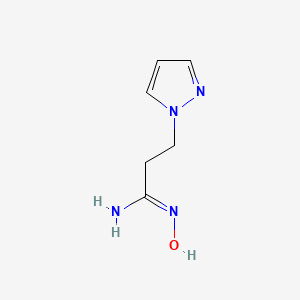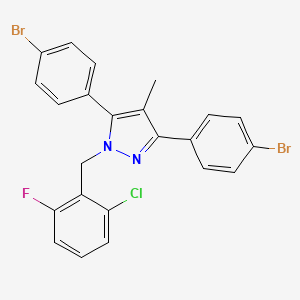
3,5-bis(4-bromophenyl)-1-(2-chloro-6-fluorobenzyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-bis(4-bromophenyl)-1-(2-chloro-6-fluorobenzyl)-4-methyl-1H-pyrazole” is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its complex structure, which includes bromophenyl, chlorofluorobenzyl, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-bis(4-bromophenyl)-1-(2-chloro-6-fluorobenzyl)-4-methyl-1H-pyrazole” typically involves multi-step organic reactions. The starting materials might include 4-bromobenzaldehyde, 2-chloro-6-fluorobenzyl chloride, and methylhydrazine. The key steps could involve:
Condensation Reaction: Combining 4-bromobenzaldehyde with methylhydrazine to form an intermediate hydrazone.
Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.
Substitution: The pyrazole ring is then subjected to substitution reactions with 2-chloro-6-fluorobenzyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions could target the bromophenyl or chlorofluorobenzyl groups.
Substitution: The compound can participate in substitution reactions, especially at the bromine and chlorine sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrazole derivatives are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
The compound might be investigated for its potential therapeutic effects. Pyrazole derivatives have been explored as drug candidates for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3,5-bis(4-bromophenyl)-1-(2-chloro-6-fluorobenzyl)-4-methyl-1H-pyrazole” would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole
- 1-(2-chloro-6-fluorobenzyl)-3,5-diphenyl-4-methyl-1H-pyrazole
Uniqueness
Compared to similar compounds, “3,5-bis(4-bromophenyl)-1-(2-chloro-6-fluorobenzyl)-4-methyl-1H-pyrazole” is unique due to the presence of both bromophenyl and chlorofluorobenzyl groups. This combination of substituents can impart distinct chemical and biological properties, making it a compound of interest for various applications.
Properties
Molecular Formula |
C23H16Br2ClFN2 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C23H16Br2ClFN2/c1-14-22(15-5-9-17(24)10-6-15)28-29(13-19-20(26)3-2-4-21(19)27)23(14)16-7-11-18(25)12-8-16/h2-12H,13H2,1H3 |
InChI Key |
WGHNOGFUIKDIAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)Br)CC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Diethylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B10910876.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(3,5-dinitrophenoxy)-N-ethylbenzohydrazide](/img/structure/B10910882.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B10910883.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-4-[(4-bromophenyl)amino]butanehydrazide](/img/structure/B10910887.png)
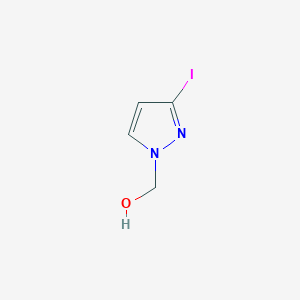

![N-(2-ethylphenyl)-4-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenoxy}benzamide](/img/structure/B10910896.png)
![3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10910901.png)
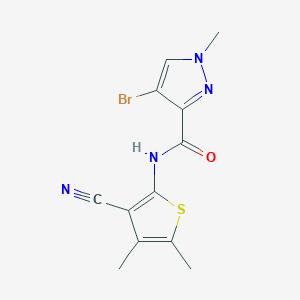
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pentanehydrazide](/img/structure/B10910921.png)

![N-[(E)-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10910936.png)
